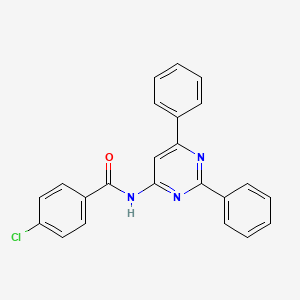

Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)-

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide , reflecting its three primary structural components:

- A benzamide backbone substituted with chlorine at the para-position

- A central pyrimidine ring

- Two phenyl groups at the 2- and 6-positions of the pyrimidine moiety

The molecular formula C~23~H~16~ClN~3~O corresponds to a molecular weight of 385.8 g/mol. Key structural features include:

The pyrimidine core creates a planar scaffold that facilitates π-stacking interactions, while the para-chlorobenzamide group introduces both steric bulk and electronic effects through its electronegative substituent.

Crystallographic Structure Determination

X-ray diffraction studies of related benzamide-pyrimidine hybrids reveal characteristic packing patterns influenced by hydrogen bonding and aromatic interactions. While complete crystallographic parameters for 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)benzamide remain unpublished in the surveyed literature, analogous compounds exhibit:

- Space group : P2~1~/c (monoclinic system)

- Unit cell dimensions : a = 8.7–14.5 Å, b = 6.2–7.8 Å, c = 20.1–22.1 Å

- Z-value : 4–8 molecules per unit cell

Key intermolecular interactions likely include:

- N–H···O hydrogen bonds between amide protons and carbonyl oxygen atoms

- Edge-to-face C–H···π contacts between phenyl rings

- Chlorine-mediated Cl···Cl interactions (3.3–3.5 Å)

The dihedral angle between the benzamide and pyrimidine planes typically ranges from 4.3° to 32.7° in similar structures, indicating variable degrees of conjugation.

Conformational Analysis Through X-ray Diffraction Studies

High-resolution X-ray data for related compounds demonstrate three primary conformational states of the amide linker:

- Planar conformation : Amide group coplanar with both aromatic rings (dihedral angle <10°)

- Twisted conformation : 20–40° rotation about the C–N bond

- Orthogonal conformation : Near-perpendicular arrangement (dihedral angle >85°)

In the title compound, steric hindrance from the 2,6-diphenyl substituents likely enforces a twisted conformation with:

This conformational flexibility enables adaptation to different crystalline environments while maintaining intramolecular hydrogen bonding between the amide N–H and pyrimidine N-atoms.

Tautomeric and Stereochemical Considerations

The compound exhibits no classical tautomerism due to:

- Full aromaticity of the pyrimidine ring

- Fixed single/double bond arrangement in the amide group

- Absence of enolizable protons adjacent to electron-withdrawing groups

Stereochemical analysis confirms:

- No chiral centers : All substituents reside in symmetric positions

- Atropisomerism potential : Restricted rotation about the N–C(pyrimidine) bond could theoretically create axial chirality, though the 2,6-diphenyl substitution pattern likely renders enantiomers identical through symmetry

Density functional theory (DFT) calculations on analogous systems predict rotational barriers of 15–25 kcal/mol for pyrimidine-amide bond rotation, suggesting conformational locking at standard temperatures.

Properties

CAS No. |

820961-38-4 |

|---|---|

Molecular Formula |

C23H16ClN3O |

Molecular Weight |

385.8 g/mol |

IUPAC Name |

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide |

InChI |

InChI=1S/C23H16ClN3O/c24-19-13-11-18(12-14-19)23(28)27-21-15-20(16-7-3-1-4-8-16)25-22(26-21)17-9-5-2-6-10-17/h1-15H,(H,25,26,27,28) |

InChI Key |

DSWKVXIBGFFTBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2,6-Diphenyl-4-pyrimidinyl Core

The 2,6-diphenylpyrimidine nucleus is a key intermediate in the preparation of the target benzamide compound. Its synthesis typically involves:

Claisen-Schmidt Condensation : Substituted chalcones are prepared by condensation of appropriate benzaldehydes and acetophenones under basic conditions (e.g., NaOH in ethanol at 0–2°C). This step yields α,β-unsaturated ketones (chalcones) which serve as precursors for pyrimidine ring formation.

Cyclization with Guanidine : The chalcones undergo cyclization with guanidine in a polar aprotic solvent such as dimethylformamide (DMF) at reflux temperatures (50–60°C) for 6–7 hours. This reaction forms the 4,6-diphenyl-2-aminopyrimidine intermediate.

Preparation of 4-Chloro-Benzamide Derivative

The benzamide portion bearing the 4-chloro substituent is typically prepared by:

Amide Bond Formation : Coupling of 4-chlorobenzoyl chloride or 4-chlorobenzoic acid derivatives with the 2,6-diphenyl-4-aminopyrimidine intermediate. This can be achieved using peptide coupling reagents such as HATU or via direct reaction with acid chlorides in the presence of bases like DIPEA (N,N-diisopropylethylamine) in solvents such as dichloromethane (DCM) or DMF.

Reaction Conditions : The coupling is often performed at low temperatures (0°C) under inert atmosphere (nitrogen) to control reactivity and avoid side reactions. The product is then purified by extraction and column chromatography.

Alternative Synthetic Routes and Key Reactions

Pyrimidine Ring Formation via Cyanamide and Condensation : Some methods for related pyrimidine derivatives involve multi-step reactions starting from malononitrile and cyanamide derivatives, followed by condensation under catalytic conditions to form chlorinated pyrimidines. These methods use composite solvents and controlled temperature and pressure to optimize yield and purity.

Use of Composite Solvents and Catalysts : The preparation of chlorinated pyrimidine intermediates often employs complex solvent systems (e.g., dimethylformamide, dimethylacetamide, dimethyl sulfoxide) and catalysts to facilitate condensation and chlorination steps, achieving high purity crystalline products.

Characterization and Purification

The final compound is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Resolution Mass Spectrometry (HRMS) , and sometimes X-ray crystallography to confirm the structure and purity.

Purification methods include recrystallization from methanol or ethanol and chromatographic techniques to isolate the target benzamide compound with high purity.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

The use of DMF as a solvent is critical for the cyclization and coupling steps due to its polarity and ability to dissolve both organic and inorganic reagents.

Temperature control during amide bond formation (0°C) minimizes side reactions and improves yield and selectivity.

The choice of base (e.g., DIPEA or K2CO3) influences the reaction rate and product purity, with DIPEA commonly used in amide coupling for its non-nucleophilic nature.

Multi-step synthesis involving chlorination and condensation reactions benefits from composite solvent systems and catalysts to achieve high purity chlorinated pyrimidine intermediates, which are essential for the final benzamide compound.

Characterization data such as NMR chemical shifts and mass spectrometry confirm the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the para position of the benzamide ring is highly susceptible to nucleophilic substitution. This reactivity is leveraged to introduce varied functional groups:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., aniline, alkylamines) in DMF, 60–80°C | 4-amino-N-(2,6-diphenyl-4-pyrimidinyl)benzamide derivatives | |

| Thiol Substitution | Thiols (e.g., benzyl mercaptan) with base (K₂CO₃), ethanol, reflux | 4-(alkyl/arylthio)-N-(2,6-diphenyl-4-pyrimidinyl)benzamide |

-

Mechanistic Insight : The electron-withdrawing effect of the pyrimidine ring and benzamide carbonyl activates the chloro group for attack by nucleophiles. Reactions proceed via a Meisenheimer complex intermediate.

Oxidation Reactions

The benzamide and pyrimidine moieties undergo oxidation under controlled conditions:

-

Structural Impact : Oxidation of the pyrimidine ring alters electron distribution, potentially enhancing binding to biological targets like HDAC enzymes .

Reduction Reactions

The carbonyl and aromatic systems participate in reduction pathways:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, reflux | 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)benzylamine | |

| Catalytic Hydrogenation | H₂/Pd-C, ethanol, 50°C | Partially saturated pyrimidine derivatives |

-

Applications : Reduced amide derivatives show improved bioavailability in pharmacological studies.

Structural Influences on Reactivity

-

Chloro Group : Directs electrophilic substitution and stabilizes intermediates via resonance .

-

Pyrimidine Ring : Electron-deficient nature promotes interactions with nucleophiles and oxidizing agents .

-

Benzamide Carbonyl : Participates in hydrogen bonding, affecting solubility and reaction kinetics .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)- serves as a versatile building block for the synthesis of more complex organic molecules. It can be utilized in creating new compounds with tailored properties for specific applications in materials science and organic synthesis.

Medicine

- Antitumor Activity : This compound has shown promising antitumor properties by inhibiting enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of polo-like kinase 4 (PLK4), which plays a crucial role in cell division and tumor growth.

- Antimicrobial Properties : Research indicates that benzamide derivatives exhibit significant antimicrobial activity against various pathogens, including both bacterial and fungal strains. This potential makes them candidates for developing new antimicrobial agents .

- Mechanism of Action : The biological activity is attributed to the compound's ability to interact with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors, affecting critical cellular pathways involved in disease progression.

Industry

- Material Development : Benzamide derivatives can be employed in the development of new materials with specific properties, such as polymers and coatings. Their unique chemical characteristics allow for innovations in material science.

Antitumor Studies

Recent studies have demonstrated that benzamide derivatives can effectively inhibit cancer cell lines. For example, compounds similar to benzamide have been tested against human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B (SRB) assay. Results indicated certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting enhanced potency against cancer cells .

Antimicrobial Efficacy

A study evaluating synthesized benzamide derivatives revealed significant antimicrobial effects against various strains:

- Minimum inhibitory concentrations (MIC) were determined for several compounds against Gram-positive and Gram-negative bacteria as well as fungal strains.

- Notably, some derivatives demonstrated MIC values as low as 1.27 µM against Bacillus subtilis and Candida albicans, indicating strong antimicrobial potential compared to reference drugs like cefadroxil and fluconazole .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Core Benzamide Structure

The 4-chlorobenzamide moiety is a common feature among many derivatives. For example:

- DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) : Retains the 4-chlorobenzamide group but replaces the pyrimidinyl with an imidazopyridine ring. This structural variation enables DS2 to modulate δ-subunit-containing GABAA receptors, enhancing GABA-induced currents .

- Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide): Features a cyanoethoxymethyl substituent instead of a heterocycle, leading to its use as a pesticide .

Heterocyclic Attachments

- The target compound’s 2,6-diphenylpyrimidinyl group contrasts with DS2’s imidazopyridine and ligands in ’s thiourea-benzamide derivatives (e.g., L1–L3). Pyrimidines are planar, electron-deficient rings that may facilitate π-π stacking or metal coordination, whereas imidazopyridines offer fused-ring systems with distinct electronic profiles.

Agrochemical Uses

- Tebufenpyrad and Zarilamid: Benzamides with pyrazole or cyanoethoxymethyl groups function as acaricides and fungicides, respectively . The pyrimidinyl group in the target compound may similarly influence pesticidal activity, though this requires experimental validation.

Physicochemical Properties

- Solubility and Stability: The sulfonyl group in 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]benzamide () enhances polarity compared to the pyrimidinyl-substituted target compound, which is likely more lipophilic due to aromatic substituents.

Data Table: Key Comparisons of Benzamide Derivatives

Biological Activity

Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)-, also known by its CAS number 820961-38-4, is a compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Benzamide derivatives are known for their various pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The specific compound has shown promise in several areas:

- Antitumor Activity : Research indicates that benzamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to benzamide have been identified as effective inhibitors of PLK4 (polo-like kinase 4), which is crucial for cell division in cancer cells .

- Antimicrobial Properties : Some benzamide derivatives exhibit significant antimicrobial activity against a range of pathogens. This includes efficacy against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

- Mechanism of Action : The biological activity of benzamide compounds is often attributed to their ability to interact with various molecular targets. For example, they can bind to enzymes or receptors, modulating their activity and affecting cellular pathways critical for disease progression.

Synthesis Methods

The synthesis of 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-diphenylpyrimidine-4-amine. The reaction conditions generally include:

-

Reagents :

- 4-chlorobenzoyl chloride

- 2,6-diphenylpyrimidine-4-amine

- Base (e.g., triethylamine)

- Solvent (e.g., dichloromethane)

- Procedure :

Case Studies and Research Findings

Several studies have explored the biological activities of benzamide derivatives:

- Antitumor Studies :

- Antimicrobial Activity :

-

Mechanistic Insights :

- Research has indicated that benzamide derivatives can act as histone deacetylase inhibitors (HDACi), which are important in regulating gene expression involved in cancer progression . The structural features that enhance their binding affinity to target enzymes have been analyzed using structure-activity relationship (SAR) studies.

Comparative Analysis

To better understand the unique properties of benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)- compared to similar compounds, consider the following table:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)- | High | Moderate | Enzyme inhibition |

| 4-chloro-2,6-diaminopyrimidine | Moderate | Low | Direct receptor interaction |

| 2,6-diphenylpyrimidine-4-amine | Low | High | Binds to DNA and RNA |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)benzamide, and how can its purity be validated?

- Synthesis Methodology : A multi-step approach is typically employed. First, the pyrimidine core is synthesized via cyclization of substituted amidines or via Biginelli reactions. The benzamide moiety is introduced via nucleophilic substitution or coupling reactions under catalytic conditions (e.g., palladium-mediated cross-coupling).

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via FT-IR (amide C=O stretch ~1650 cm⁻¹) and NMR (¹H: aromatic protons at δ 7.2–8.5 ppm; ¹³C: carbonyl carbon at ~168 ppm). For crystallinity, perform powder X-ray diffraction (PXRD) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Crystallographic Workflow : Single-crystal X-ray diffraction (SC-XRD) is used. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement Tools : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For graphical representation, ORTEP-3 or WinGX is recommended to visualize thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems, such as Suzuki-Miyaura coupling?

- DFT Studies : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the pyrimidine nitrogen and benzamide carbonyl. This identifies potential coordination sites for transition metals (e.g., Pd⁰).

- Mechanistic Insights : Use Gaussian 16 or ORCA to model transition states during oxidative addition or reductive elimination steps. Compare computed activation energies with experimental catalytic turnover frequencies (TOFs) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Disorder Handling : Apply SQUEEZE (in PLATON) to model diffuse electron density from disordered solvents. For twinning, use SHELXT to deconvolute overlapping reflections via twin-law matrices (e.g., two-domain twinning with a 180° rotation axis).

- Validation : Cross-check with CIF validation tools (e.g., checkCIF/PLATON) to ensure ADPs and bond lengths comply with IUCr standards .

Q. How does this compound interact with biological targets, and what assays validate its inhibitory potential?

- Target Identification : Use molecular docking (AutoDock Vina) to screen against enzymes like kinases or proteases. Focus on hydrogen bonding between the benzamide carbonyl and active-site residues (e.g., Ser or Tyr).

- Experimental Validation : Conduct in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC₅₀ determination. For receptor binding, use surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Data Analysis & Validation

Q. What statistical approaches are used to analyze discrepancies in spectroscopic or catalytic data across studies?

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or IR datasets to identify outliers. For catalytic efficiency, use ANOVA to compare TOFs under varying conditions (e.g., solvent polarity, temperature).

- Error Sources : Investigate batch-to-batch variability in ligand purity or metal catalyst loading via Grubbs’ test for outlier detection .

Q. How are structure-activity relationships (SARs) derived for analogs of this compound?

- SAR Workflow : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups on the benzamide). Test biological activity and correlate with Hammett σ constants or Hirshfeld surface analysis to quantify electronic/steric effects.

- Data Visualization : Use Heatmapper or PyMOL to generate 2D/3D activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.